

Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylphthalonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylphthalonitrile** ($C_9H_6N_2$), a key intermediate in the synthesis of various functional materials, including phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering detailed experimental protocols and tabulated spectral data to facilitate characterization and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis of **4-Methylphthalonitrile**.

1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.73	d	7.9	1H	H-6
7.59	s	1H		H-3
7.51	d	7.9	1H	H-5
2.51	s	3H		-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
146.45	C-4
134.45	C-6
133.61	C-3
129.81	C-5
117.10	C-1
116.14	C-2
115.59	-CN
115.14	-CN
21.61	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3071, 3042	Weak	C-H stretch (aromatic)
2928	Weak	C-H stretch (aliphatic)
2230	Strong	C≡N stretch (nitrile)
1603, 1493, 1452	Medium	C=C stretch (aromatic)
1389	Medium	C-H bend (methyl)
1285	Medium	
901, 835	Strong	C-H bend (out-of-plane)

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
142	100	[M] ⁺ (Molecular Ion)
141	25	[M-H] ⁺
116	15	[M-CN] ⁺
115	30	[M-HCN] ⁺
89	10	[M-2HCN] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **4-Methylphthalonitrile** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) was prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **4-Methylphthalonitrile** (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

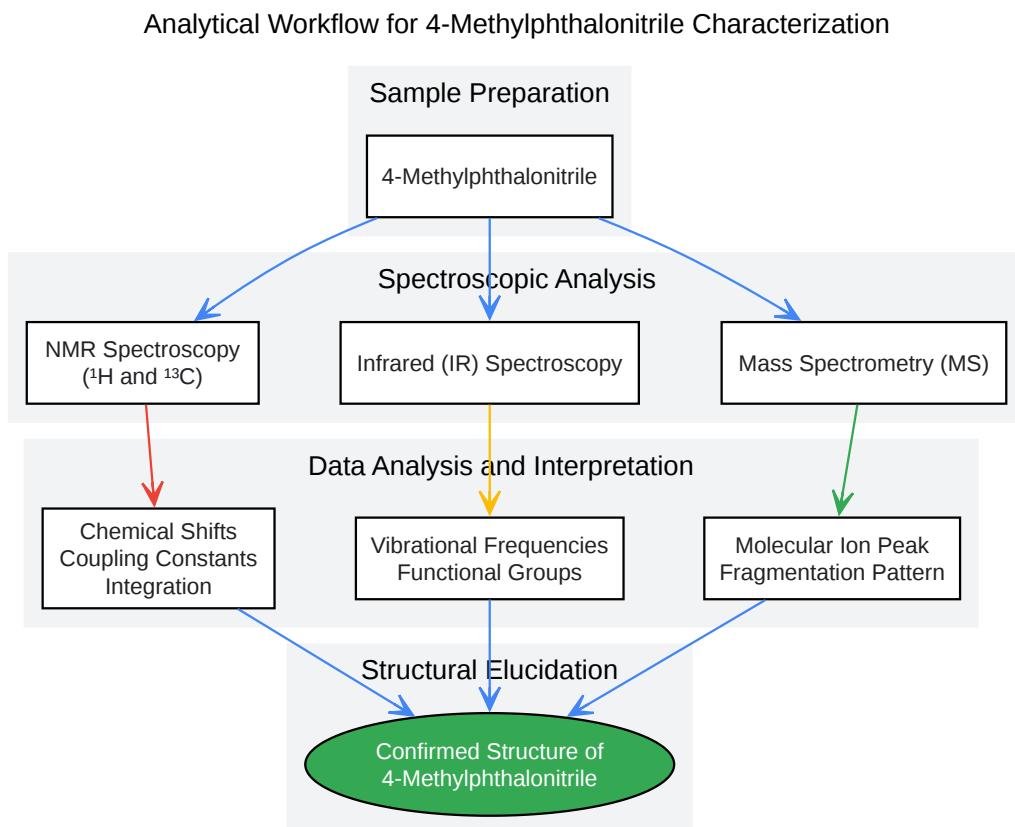
Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **4-Methylphthalonitrile** in methanol was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were recorded on a mass spectrometer equipped with an electron ionization (EI) source. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **4-Methylphthalonitrile**.



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Analytical workflow for **4-Methylphthalonitrile**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223287#spectroscopic-data-of-4-methylphthalonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1223287#spectroscopic-data-of-4-methylphthalonitrile-nmr-ir-mass-spec)

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